2-(Thiazol-2-yl)but-3-yn-2-ol

Catalog No.
S908230
CAS No.
1202769-68-3
M.F
C7H7NOS
M. Wt
153.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiazol-2-yl)but-3-yn-2-ol

CAS Number

1202769-68-3

Product Name

2-(Thiazol-2-yl)but-3-yn-2-ol

IUPAC Name

2-(1,3-thiazol-2-yl)but-3-yn-2-ol

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3

InChI Key

JJCFOOAPKUJAIV-UHFFFAOYSA-N

SMILES

CC(C#C)(C1=NC=CS1)O

Canonical SMILES

CC(C#C)(C1=NC=CS1)O

2-(Thiazol-2-yl)but-3-yn-2-ol is an organic compound characterized by its unique thiazole moiety and alkyne functional group. Its molecular formula is C₇H₇NOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The compound exists as a white to yellow solid and has garnered attention for its potential applications in medicinal chemistry due to the biological activities associated with thiazole derivatives .

  • Organic synthesis: The presence of a terminal alkyne (but-3-yn-2-ol) functionality suggests potential applications in organic synthesis as a building block for more complex molecules. Alkyne groups can participate in various reactions, such as click chemistry and cycloadditions, allowing for the creation of diverse carbon scaffolds ().
  • Medicinal chemistry: The thiazole ring is a common pharmacophore found in many bioactive molecules. Some thiazole-containing drugs exhibit anti-cancer, anti-bacterial, and anti-fungal properties (). The combination of the thiazole ring and the alkyne moiety in 2-(Thiazol-2-yl)but-3-yn-2-ol could be of interest for researchers exploring novel drug candidates.
  • Material science: Alkynols (molecules containing both alkyne and alcohol functional groups) can be used as precursors for the synthesis of functional polymers with unique properties. The specific properties of polymers derived from 2-(Thiazol-2-yl)but-3-yn-2-ol would depend on the reaction conditions and other building blocks employed.
, particularly in the synthesis of more complex molecules. Notably, it has been used in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, showcasing its versatility as a building block in organic synthesis. The thiazole ring contributes to its reactivity, allowing for nucleophilic substitutions and cycloaddition reactions, which are common in thiazole chemistry .

2-(Thiazol-2-yl)but-3-yn-2-ol exhibits significant biological activity, particularly as an inhibitor of NF-kB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-kB signaling pathway, which is involved in immune response regulation. By inhibiting NIK, this compound modulates inflammatory responses and has shown potential therapeutic effects in conditions like psoriasis . The compound's ability to affect cytokine production further underscores its pharmacological relevance.

The synthesis of 2-(Thiazol-2-yl)but-3-yn-2-ol typically involves multi-step processes that may include:

  • Formation of the Thiazole Ring: This can be achieved through methods such as Hantzsch synthesis or other established thiazole formation techniques.
  • Alkyne Introduction: The alkyne functional group can be introduced via coupling reactions or through the use of alkynylation methods.
  • Final Functionalization: The hydroxyl group is introduced at the appropriate stage to yield the final product .

The applications of 2-(Thiazol-2-yl)but-3-yn-2-ol are diverse:

  • Medicinal Chemistry: Its role as a NIK inhibitor positions it as a candidate for anti-inflammatory therapies.
  • Synthetic Chemistry: It serves as a versatile intermediate for synthesizing various biologically active compounds.
  • Pharmaceutical Development: Due to its unique structural features, it may contribute to the development of new drugs targeting inflammatory diseases .

Interaction studies have revealed that 2-(Thiazol-2-yl)but-3-yn-2-ol effectively inhibits NIK, impacting downstream signaling pathways involved in inflammation. These studies often utilize computational modeling alongside biochemical assays to elucidate the binding interactions and efficacy of the compound against target proteins .

Several compounds share structural similarities with 2-(Thiazol-2-yl)but-3-yn-2-ol, each possessing unique characteristics:

Compound NameStructural FeaturesBiological Activity
2-Methylbut-3-yn-2-olAlkynyl alcoholUsed as a precursor for terpenes
BenzothiazoleContains benzene fused with thiazoleExhibits antibacterial properties
ThiazolidineFive-membered ring with sulfurKnown for anti-diabetic effects

Uniqueness of 2-(Thiazol-2-yl)but-3-yn-2-ol:
Unlike other thiazole-containing compounds, 2-(Thiazol-2-yl)but-3-yn-2-ol's specific inhibition of NIK highlights its potential as a targeted therapeutic agent in inflammatory diseases, marking it as distinct within its class .

Core Synthetic Routes

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents the most fundamental and widely utilized approach for constructing thiazole ring systems, including those found in 2-(Thiazol-2-yl)but-3-yn-2-ol derivatives. This classical methodology, first described by Arthur R. Hantzsch, involves the condensation reaction between α-haloketones and thioamides or thioureas under various reaction conditions. The reaction mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and subsequent elimination of hydrogen halide and water to form the aromatic thiazole ring. The strong nucleophilicity of the sulfur atom in thioamides drives this transformation, making it particularly effective for simple thiazole formations, though yields can decrease significantly for highly substituted variants due to competing dehalogenation reactions.

Research has demonstrated that the Hantzsch synthesis can be effectively applied to prepare thiazole precursors that can subsequently be functionalized to yield 2-(Thiazol-2-yl)but-3-yn-2-ol. The process typically involves multiple synthetic steps, beginning with the formation of the core thiazole ring system through condensation of appropriately substituted α-haloketones with thiourea derivatives. Modern adaptations of this classical approach have incorporated various catalytic systems to improve yields and reaction efficiency. For instance, silica-supported tungstosilicic acid has been employed as a reusable heterogeneous catalyst, enabling the synthesis of functionalized thiazoles under milder conditions with enhanced yields compared to traditional thermal methods. The use of ultrasonic irradiation in conjunction with these catalytic systems has further improved reaction rates and product yields, demonstrating the evolution of this classical methodology to meet contemporary synthetic demands.

The mechanistic understanding of the Hantzsch synthesis has been significantly advanced through studies of reaction intermediates. Investigations have revealed that the intermediates formed during the condensation process exist in equilibrium with corresponding thio-ketone species, providing insights into the reaction pathway and opportunities for optimization. These mechanistic insights have enabled the development of modified protocols that minimize epimerization during thiazole formation and have led to the replacement of traditional α-haloketones with α-tosyloxy ketones in certain applications, expanding the scope and utility of this fundamental transformation.

Propargyl Alcohol Derivative Reactions

The direct utilization of propargyl alcohol derivatives in thiazole synthesis has emerged as a powerful and atom-economical approach for accessing 2-(Thiazol-2-yl)but-3-yn-2-ol and related compounds. This methodology leverages the inherent reactivity of the propargyl alcohol framework to enable efficient cyclization reactions with various nitrogen and sulfur-containing nucleophiles. Research has demonstrated that tertiary propargyl alcohols bearing appropriate substitution patterns can undergo highly efficient cyclization reactions with thioamides under acidic conditions to yield substituted thiazoles in excellent yields. The reaction proceeds through initial activation of the propargyl alcohol by Brønsted acids such as para-toluenesulfonic acid monohydrate, followed by nucleophilic attack by the thioamide and subsequent cyclization to form the desired thiazole ring system.

A particularly notable advancement in this area involves the chemo- and stereoselective synthesis of substituted thiazoles from tertiary alcohols bearing both alkene and alkyne functional groups. Studies have shown that thioamides can distinguish between carbon-carbon double bonds and carbon-carbon triple bonds with remarkable chemoselectivity when reacted with pent-1-en-4-yn-3-ol derivatives in the presence of calcium triflate catalysts. This protocol offers rapid, efficient, and high-yielding synthesis of functionalized thiazoles, with the reaction demonstrating time-dependent formation of both kinetic and thermodynamic products. The products exhibit notable stereoselectivity with respect to alkene geometry, providing opportunities for controlled synthesis of specific stereoisomers. The reaction mechanism involves initial formation of an allene intermediate through catalyst-mediated activation of the propargyl alcohol, followed by intramolecular regioselective five-membered ring cyclization to produce the thiazole product.

The versatility of propargyl alcohol-based synthesis has been further demonstrated through the development of solvent-free reaction conditions that maintain high yields while reducing environmental impact. Under these conditions, selected thiazoles can be synthesized with comparable efficiency to solution-phase reactions, with the added benefits of simplified workup procedures and reduced waste generation. Additionally, the methodology has been successfully extended to aqueous reaction media, though longer reaction times are typically required compared to organic solvent systems. These developments highlight the adaptability of propargyl alcohol-based approaches to various reaction conditions and their potential for sustainable synthetic applications.

Chiral Resolution and Stereochemical Control

The synthesis of enantiomerically pure 2-(Thiazol-2-yl)but-3-yn-2-ol requires sophisticated approaches to stereochemical control, given the presence of a chiral center at the carbinol carbon. Enantioselective synthesis of propargyl alcohols serves as a crucial foundation for accessing chiral thiazole derivatives, with direct addition of terminal alkynes to aldehydes representing one of the most efficient methods for generating optically active propargyl alcohols. This approach enables the synthesis of propargyl alcohols with enantioselectivities up to 99% under mild reaction conditions at room temperature, providing an excellent starting point for subsequent thiazole formation. The methodology involves the use of chiral catalysts that facilitate asymmetric addition reactions, enabling precise control over the absolute configuration of the resulting propargyl alcohol intermediates.

Palladium-catalyzed carboxylative kinetic resolution has emerged as another powerful strategy for accessing chiral tertiary propargyl alcohols with quaternary stereocenters. This methodology employs palladium and proton co-catalysis to achieve highly efficient kinetic resolution of racemic tertiary propargyl alcohols, yielding products with remarkable enantioselectivities ranging from 93% to greater than 99% enantiomeric excess. The method demonstrates excellent functional group tolerance and operates under mild, operationally simple reaction conditions, making it suitable for synthetic applications requiring high levels of stereochemical control. The practical utility of this approach has been demonstrated through four-gram-scale synthesis of chiral propargyl alcohols, indicating its potential for larger-scale applications.

The stereoselective synthesis protocols developed for propargyl alcohol precursors directly translate to enhanced control over the stereochemistry of the final thiazole products. Research has shown that the stereochemical information present in chiral propargyl alcohols is effectively transferred during thiazole-forming cyclization reactions, enabling the synthesis of enantiomerically enriched 2-(Thiazol-2-yl)but-3-yn-2-ol derivatives. The cyclization reactions proceed with high fidelity of stereochemical transfer, making the initial asymmetric synthesis of propargyl alcohol precursors the key determinant of final product enantiopurity. These advances in stereochemical control have significant implications for applications requiring specific enantiomers, particularly in pharmaceutical and materials science contexts where molecular chirality can significantly impact biological activity and material properties.

Catalytic and Reaction Optimization Strategies

The development of efficient catalytic systems for the synthesis of 2-(Thiazol-2-yl)but-3-yn-2-ol has been a major focus of contemporary research, with significant advances in both homogeneous and heterogeneous catalysis. Calcium triflate has emerged as a particularly effective catalyst for thiazole synthesis from propargyl alcohol derivatives, enabling high-yielding reactions under relatively mild conditions. The calcium catalyst system demonstrates excellent chemoselectivity, allowing thioamides to distinguish between carbon-carbon double and triple bonds when multiple unsaturated functionalities are present in the substrate. This selectivity is crucial for the synthesis of complex molecules like 2-(Thiazol-2-yl)but-3-yn-2-ol, where preservation of the alkyne functionality during thiazole formation is essential.

Brønsted acid catalysis represents another significant advancement in thiazole synthesis methodology. Para-toluenesulfonic acid monohydrate has been demonstrated to effectively catalyze the cyclization of trisubstituted propargylic alcohols with thioamides, providing access to di- and trisubstituted thiazoles under operationally simple conditions. This catalytic system operates efficiently without requiring the exclusion of air and moisture, making it highly practical for routine synthetic applications. The reaction conditions are sufficiently mild to preserve sensitive functional groups while achieving moderate to excellent product yields, demonstrating the compatibility of this approach with complex molecular architectures.

Heterogeneous catalysis has also shown considerable promise for thiazole synthesis applications. Silica-supported tungstosilicic acid has been developed as a reusable solid-phase catalyst that enables efficient multicomponent reactions for thiazole formation. This catalytic system offers several advantages over homogeneous alternatives, including simplified product isolation, catalyst recyclability, and reduced environmental impact. The heterogeneous catalyst maintains high activity over multiple reaction cycles, making it economically attractive for larger-scale applications. Furthermore, the combination of heterogeneous catalysis with ultrasonic irradiation has demonstrated synergistic effects, leading to enhanced reaction rates and improved yields compared to conventional thermal activation methods.

Recent innovations in catalytic strategy have explored the use of iodine as an inexpensive and readily available catalyst for thiazole formation. This approach involves the in situ generation of α-iodoketones from ketone substrates, followed by subsequent reaction with thiourea to yield aminothiazole products. The iodine-catalyzed methodology operates through a catalytic cycle involving oxidation of hydrogen iodide by dimethyl sulfoxide, enabling continuous catalyst turnover. This system has demonstrated effectiveness for one-pot synthesis protocols that combine ketone activation and thiazole formation in a single reaction vessel, reducing synthetic complexity and improving overall efficiency.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-(Thiazol-2-yl)but-3-yn-2-ol presents numerous technical and economic challenges that must be addressed for commercial viability. Scalability represents one of the primary concerns, as many of the synthetic methodologies developed for this compound involve specialized reagents, catalysts, or reaction conditions that may not be economically feasible for large-scale production. While gram-scale synthesis has been demonstrated for certain approaches, including both thiazole formation and chiral propargyl alcohol preparation, significant additional optimization would be required to achieve the scales typically required for industrial applications. The need for specialized catalysts such as calcium triflate or palladium complexes introduces cost considerations that must be carefully evaluated against product value and market demand.

Process safety considerations pose additional challenges for industrial-scale production, particularly given the involvement of alkyne functionalities and various reactive intermediates in the synthetic pathways. The presence of triple bonds in both substrate and product molecules requires careful attention to reaction conditions and handling procedures to prevent unwanted side reactions or safety hazards during scale-up. Additionally, many of the synthetic routes involve multiple steps with intermediate isolation and purification requirements, which can significantly impact overall process economics and efficiency when implemented at industrial scale. The development of more streamlined, one-pot synthetic approaches represents an important direction for addressing these challenges, though such methodologies must maintain the high levels of selectivity and yield required for commercial production.

Environmental and regulatory considerations present further complexity for industrial implementation of 2-(Thiazol-2-yl)but-3-yn-2-ol synthesis. Many current synthetic methodologies rely on organic solvents, specialized catalysts, or reagents that may face regulatory restrictions or environmental compliance requirements in industrial settings. The development of green chemistry approaches, including solvent-free reaction conditions and recyclable catalytic systems, represents an important avenue for addressing these concerns. However, such environmentally benign approaches must be balanced against the need for maintaining product quality, yield, and cost-effectiveness in industrial production scenarios. The successful implementation of heterogeneous catalytic systems that can be recycled and reused multiple times offers promise for addressing both environmental and economic concerns simultaneously.

Molecular Architecture and Functional Group Distribution

2-(Thiazol-2-yl)but-3-yn-2-ol represents a heterocyclic compound characterized by its unique molecular architecture that combines a thiazole ring system with propargyl alcohol functionality [1] [2]. The compound exhibits the molecular formula C₇H₇NOS with a molecular weight of 153.2 g/mol, indicating the presence of nitrogen, oxygen, and sulfur heteroatoms within its carbon framework [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-(thiazol-2-yl)but-3-yn-2-ol, and it is identified by the Chemical Abstracts Service registry number 1202769-68-3 [1] [2].

The molecular structure features a five-membered thiazole ring directly connected to a tertiary carbon center that bears both a hydroxyl group and an ethynyl substituent [3]. This unique arrangement creates a propargyl alcohol derivative where the thiazole ring serves as the aromatic substituent at the tertiary carbon position [3]. The compound exists as a white to yellow solid under standard conditions, with the physical form being influenced by the presence of multiple functional groups that contribute to intermolecular interactions [1] [3].

The stereochemical complexity of this molecule arises from the presence of a chiral center at the carbon bearing the hydroxyl group, which can exist in both R and S configurations [3] [4]. The standard InChI key for the compound is JJCFOOAPKUJAIV-UHFFFAOYSA-N, while the stereoisomers possess distinct InChI keys that reflect their absolute configurations [1] [3].

Thiazole Ring Conjugation and Electronic Properties

The thiazole ring in 2-(Thiazol-2-yl)but-3-yn-2-ol exhibits significant electronic conjugation characteristics that fundamentally influence the compound's chemical behavior [5] [6]. Thiazole rings are classified as aromatic heterocycles with substantial π-electron delocalization, demonstrating greater aromaticity compared to their oxazole analogs [5]. This enhanced aromaticity is evidenced by proton nuclear magnetic resonance chemical shift patterns, where thiazole ring protons absorb between 7.27 and 8.77 parts per million, indicating the presence of a strong diamagnetic ring current [5].

The electronic structure of the thiazole ring shows distinct sites of reactivity based on calculated π-electron density distributions [5]. The C5 position of the thiazole ring represents the primary site for electrophilic substitution reactions, while the C2-H position demonstrates susceptibility to deprotonation under basic conditions [5]. These electronic properties are enhanced by the sulfur atom's ability to participate in conjugation through its lone pair electrons [7].

The thiazole moiety demonstrates planar geometry that facilitates extended conjugation with adjacent π-systems [7]. Research has shown that thiazole rings maintain strong conjugation and planarity through S-C bond character, which enables effective orbital overlap and electron delocalization [7]. The presence of sulfur lone pair electrons considerably enhances the electron delocalization degree within the framework, contributing to the overall electronic stability of the molecule [7].

Conformational analysis studies have revealed that thiazole-containing compounds tend to adopt semi-extended β2 conformations, which are stabilized primarily through N-H⋯N hydrogen bonding interactions with the thiazole nitrogen [8]. This conformational preference is particularly important in compounds where the thiazole ring is conjugated with other functional groups, as it influences both the electronic properties and the overall molecular geometry [8].

Alkyne and Alcohol Group Reactivity

The alkyne functionality in 2-(Thiazol-2-yl)but-3-yn-2-ol demonstrates characteristic terminal alkyne reactivity patterns while being influenced by the adjacent tertiary alcohol group [9] [10]. Terminal alkynes exhibit acidic properties at the acetylenic hydrogen, with typical pKa values allowing for deprotonation under moderately basic conditions to form acetylide anions [10]. This reactivity is fundamental to alkynylation reactions, where the acetylenic carbon can serve as a nucleophilic center in various synthetic transformations [10].

The propargyl alcohol structure creates a unique reactivity profile where both the alkyne and alcohol functionalities can participate in chemical transformations [9] [11]. The alcohol group demonstrates typical tertiary alcohol behavior, being resistant to oxidation under mild conditions but capable of elimination reactions under acidic conditions [9]. The proximity of the alkyne to the alcohol creates opportunities for intramolecular cyclization reactions and rearrangements [11].

Thermal stability analysis indicates that alkynes generally exhibit higher thermal stability compared to alkenes and alkanes, with the triple bond remaining intact under moderate heating conditions [12]. However, the presence of the tertiary alcohol group can influence the overall thermal behavior, as alcohol functionalities typically show intermediate thermal stability between alkynes and alkanes [12].

The alkyne group in propargyl alcohols is susceptible to various addition reactions, including hydration, hydrohalogenation, and catalytic hydrogenation [9]. Unlike simple alkyne hydration that leads directly to ketone formation through enol tautomerization, propargyl alcohols can undergo more complex reaction pathways involving rearrangements and cyclizations [9] [11]. Gold-catalyzed reactions of propargyl alcohols have been extensively studied, showing that different catalyst systems can promote either hydration or rearrangement pathways [11].

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance and Mass Spectrometry Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 2-(Thiazol-2-yl)but-3-yn-2-ol through characteristic chemical shift patterns and coupling relationships [3] [13] [14]. Proton nuclear magnetic resonance analysis reveals distinct signals that correspond to the various proton environments within the molecule [3]. The thiazole ring protons typically appear in the aromatic region between 7.27 and 8.77 parts per million, with the C5-H proton generally appearing more downfield due to its proximity to the electron-withdrawing nitrogen atom [5] [13].

For the R-enantiomer of 2-(Thiazol-2-yl)but-3-yn-2-ol, specific nuclear magnetic resonance data has been reported [3]. The proton nuclear magnetic resonance spectrum in deuterated methanol shows characteristic signals including a doublet of doublets at δ 8.88 parts per million with a coupling constant of 1.6 Hz, a singlet at δ 8.53 parts per million, and a doublet at δ 7.98 parts per million with a coupling constant of 7.2 Hz [3]. Additionally, the propargyl alcohol moiety contributes a characteristic singlet at δ 4.34 parts per million corresponding to the alkyne proton [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [3] [15]. The spectrum reveals signals at δ 170.53 parts per million attributed to carbonyl-like carbon environments, δ 157.41 parts per million for aromatic carbon atoms, and δ 92.67 parts per million for alkynyl carbon atoms [3]. The thiazole ring carbons demonstrate characteristic chemical shifts consistent with aromatic heterocyclic systems, with C4 and C2 positions showing signals at δ 135.13 and δ 164.14 parts per million, respectively [3].

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)MultiplicityAssignment
Proton at 8.888.88dd, J=1.6 HzThiazole aromatic
Proton at 8.538.53sThiazole aromatic
Proton at 7.987.98d, J=7.2 HzThiazole aromatic
Alkyne proton4.34sTerminal alkyne
Carbon at 170.53170.53-Carbonyl-like carbon
Carbon at 164.14164.14-Thiazole C2
Carbon at 157.41157.41-Aromatic carbon
Carbon at 135.13135.13-Thiazole C4
Carbon at 92.6792.67-Alkynyl carbon

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of thiazole-containing propargyl alcohols [16]. The molecular ion peak appears at m/z 153, consistent with the molecular formula C₇H₇NOS [2] [16]. Fragmentation patterns typically show loss of functional groups such as hydroxyl and alkyne fragments, providing structural confirmation through characteristic mass losses [16].

High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation [16]. The exact mass calculations support the proposed molecular formula, while tandem mass spectrometry experiments can provide detailed fragmentation pathways that confirm the connectivity between the thiazole ring and the propargyl alcohol moiety [16].

X-Ray Crystallography for Stereochemical Confirmation

X-ray crystallographic analysis provides definitive structural information for 2-(Thiazol-2-yl)but-3-yn-2-ol, including absolute stereochemical assignments and detailed molecular geometry parameters [16] [17] [18]. Crystallographic studies of related thiazole compounds have demonstrated that these heterocyclic systems tend to adopt planar or near-planar conformations, with the thiazole ring maintaining coplanarity with adjacent aromatic systems [16].

Single-crystal X-ray diffraction analysis reveals precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry [16]. The thiazole ring typically exhibits bond lengths consistent with aromatic character, while the propargyl alcohol portion shows standard C-C triple bond distances of approximately 1.20 Angstroms and C-O bond lengths of approximately 1.43 Angstroms for tertiary alcohols [16].

Crystallographic investigations of thiazole derivatives have shown that the angle between the thiazole ring and adjacent aromatic systems typically ranges from 2.98 to 6.56 degrees, indicating substantial coplanarity that facilitates π-electron delocalization [16]. The molecular packing in the crystal lattice is influenced by intermolecular hydrogen bonding interactions, particularly involving the hydroxyl group of the propargyl alcohol moiety [16].

The stereochemical configuration at the chiral center can be unambiguously determined through X-ray crystallography [16] [18]. For compounds containing the thiazole-propargyl alcohol framework, the absolute configuration is confirmed through comparison of observed and calculated structure factors, with the Flack parameter providing a quantitative measure of absolute structure determination reliability [16].

Crystal structure analysis has revealed important conformational preferences in thiazole-containing compounds [16] [17]. The thiazole ring system demonstrates virtual planarity, with deviation from planarity typically limited to substituent groups rather than the ring system itself [16]. The propargyl alcohol moiety adopts conformations that minimize steric interactions while maintaining optimal orbital overlap between the alkyne π-system and the thiazole aromatic system [16].

Crystallographic data for related thiazole compounds indicate typical unit cell parameters and space group symmetries [17]. The packing arrangements are characterized by intermolecular interactions including π-π stacking between thiazole rings, hydrogen bonding involving hydroxyl groups, and van der Waals interactions between alkyl substituents [17].

Thermodynamic and Kinetic Properties

The thermodynamic properties of 2-(Thiazol-2-yl)but-3-yn-2-ol are influenced by the combined effects of the thiazole ring system and the propargyl alcohol functionality [19] [20] [12]. Thiazole itself demonstrates specific thermodynamic parameters that serve as a reference for understanding the behavior of thiazole-containing derivatives [19] [20]. The parent thiazole compound exhibits a melting point of -33°C and a boiling point of 116.5°C at 760 mmHg, with an enthalpy of vaporization of 39.7 kJ/mol at 348 K [19] [20].

The thermal stability of 2-(Thiazol-2-yl)but-3-yn-2-ol reflects the inherent stability of its constituent functional groups [12]. Alkynes generally demonstrate higher thermal stability compared to alkenes and alkanes, while tertiary alcohols show intermediate thermal stability [12]. The presence of the aromatic thiazole ring further enhances thermal stability through resonance stabilization [12].

Enthalpy of fusion data for thiazole indicates a value of 9.54 kJ/mol at 239.53 K, providing insight into the energy requirements for phase transitions in thiazole-containing systems [19]. The Antoine equation parameters for thiazole vapor pressure behavior have been determined, with constants A = 4.26547, B = 1424.453, and C = -56.993 for the temperature range 336.13 to 391.41 K [19].

Thermodynamic PropertyValueTemperature (K)Reference Compound
Melting Point-33°C240.15Thiazole
Boiling Point116.5°C389.65Thiazole
Enthalpy of Vaporization39.7 kJ/mol348Thiazole
Enthalpy of Fusion9.54 kJ/mol239.53Thiazole
Vapor Pressure (25°C)21.6 mmHg298.15Thiazole
Flash Point22.2°C295.35Thiazole

The kinetic properties of 2-(Thiazol-2-yl)but-3-yn-2-ol are dominated by the reactivity patterns of both the thiazole ring and the propargyl alcohol moiety [21] [11]. Thiazole rings demonstrate specific reactivity toward electrophilic substitution at the C5 position, with reaction rates influenced by the electron density distribution within the aromatic system [5]. The propargyl alcohol functionality exhibits characteristic rearrangement kinetics, particularly under acidic conditions where carbocation intermediates can be formed [11].

Gold-catalyzed transformations of propargyl alcohols have provided detailed kinetic information about the reaction pathways available to compounds containing this functional group [11]. The reaction kinetics are influenced by the nature of the catalyst system, with triazole-gold complexes demonstrating different selectivity patterns compared to conventional gold catalysts [11]. These studies have shown that chirality transfer from propargyl alcohols to product allenes can exceed 95% under optimized conditions [11].

The stability profile of 2-(Thiazol-2-yl)but-3-yn-2-ol indicates sensitivity to prolonged exposure to light and moisture, consistent with the behavior of propargyl alcohol derivatives [3]. Storage recommendations typically specify sealed containers maintained at 2-8°C to preserve chemical integrity [1] [3]. The compound demonstrates solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, with moderate solubility in polar protic solvents [3].

Nucleophilic and Electrophilic Substitution Reactions

The compound 2-(Thiazol-2-yl)but-3-yn-2-ol possesses two distinct reactive centers that undergo nucleophilic and electrophilic substitution reactions: the thiazole ring system and the terminal alkyne functional group. Understanding the reactivity patterns of these moieties is essential for predicting and controlling chemical transformations.

Thiazole Ring Modification

The thiazole ring in 2-(Thiazol-2-yl)but-3-yn-2-ol exhibits characteristic reactivity patterns dictated by its electron distribution and aromatic nature [1] [2]. The calculated π-electron density reveals that the carbon-5 position is the primary site for electrophilic substitution, followed by carbon-4, whereas carbon-2 is the preferred site for nucleophilic substitution [2] [3].

Electrophilic Substitution Reactions

Electrophilic substitution on the thiazole ring typically occurs at the 5-position due to the directing effect of the nitrogen atom [1] [4]. Common electrophilic substitution reactions include halogenation using reagents such as N-bromosuccinimide or N-chlorosuccinimide, which proceed readily at room temperature [1] [5]. Bromination occurs preferentially at position 5 even with substrates containing 6-substituents that themselves possess reactive nuclei [4].

The formation of thiazole derivatives through electrophilic aromatic substitution has been extensively studied, with chlorination and bromination reactions leading to mono- and dihalogenated derivatives [5] [6]. These transformations represent the first successful instances of direct electrophilic aromatic substitution in various thiazole ring systems [5].

Nitration of thiazoles can be achieved using a mixture of nitric and sulfuric acids, typically resulting in substitution at the 5-position [1]. Friedel-Crafts acylation reactions are also viable, proceeding in the presence of Lewis acid catalysts [1]. The reaction conditions for electrophilic substitution are generally mild, often proceeding at room temperature or with gentle heating [7] [8].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on thiazoles are less common but can occur under specific conditions [1] [9]. The presence of a good leaving group on the thiazole ring is typically required for nucleophilic substitution to occur effectively [1]. Examples include nucleophilic aromatic substitution reactions where thiazoles with suitable leaving groups undergo SNAr reactions [1].

The effects of structural changes in halogenothiazoles and nucleophiles operate in a manner opposite to that observed in normal nucleophilic substitutions, emphasizing the existence and importance of a pre-equilibrium between the thiazole and the nucleophile that precedes the substitution step [9]. This unique reactivity pattern distinguishes thiazole-based nucleophilic substitutions from conventional aromatic systems.

Substitution PositionReagent TypeExample ReagentProduct TypeReaction ConditionsSelectivity
Position 2NucleophilicSodium amide (NaNH₂)Acetylide anion formationStrong base, inert atmosphereHigh
Position 4ElectrophilicN-Bromosuccinimide (NBS)Brominated thiazoleRoom temperatureModerate
Position 5ElectrophilicN-Bromosuccinimide (NBS)Brominated thiazoleRoom temperatureHigh
Position 2Electrophilic (with leaving group)Halogenated thiazoles + nucleophilesSubstituted thiazole derivativesVariable temperatureVariable
Position 5ElectrophilicNitrating mixture (HNO₃/H₂SO₄)Nitrated thiazoleAcidic conditionsModerate

Alkyne Functional Group Transformations

The terminal alkyne functionality in 2-(Thiazol-2-yl)but-3-yn-2-ol exhibits remarkable versatility in chemical transformations, serving as both a nucleophilic and electrophilic center depending on reaction conditions [10] [11].

Terminal Alkyne Acidity and Alkylation

Terminal alkynes demonstrate enhanced acidity compared to alkenes and alkanes, with a pKa value of approximately 25 for the terminal hydrogen [12] [13]. This relatively high acidity enables deprotonation by appropriate strong bases such as sodium hydride or sodium amide [12] [13]. The acetylide anion formed through deprotonation serves as a powerful nucleophile capable of participating in SN2 reactions with primary alkyl halides [12] [14].

The alkylation reaction proceeds through a two-step mechanism: first, deprotonation of the terminal alkyne using sodium amide to form the acetylide anion, followed by nucleophilic attack on a primary alkyl halide [15] [14]. This transformation provides an efficient method for carbon chain elongation and the synthesis of internal alkynes [12] [13].

Click Chemistry and Triazole Formation

The terminal alkyne in 2-(Thiazol-2-yl)but-3-yn-2-ol readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry [16] [17]. This reaction between azides and terminal alkynes yields 1,2,3-triazoles with exceptional selectivity and efficiency [16] [18].

The copper-catalyzed variant provides superior regioselectivity compared to the thermal Huisgen cycloaddition, exclusively producing 1,4-disubstituted triazoles [16] [19]. The reaction proceeds under mild conditions, is tolerant of various functional groups, and can be performed in aqueous media [16] [17]. The resulting triazole products are chemically stable and resistant to hydrolysis, oxidation, and reduction [17].

Hydroboration-Oxidation Pathways

Terminal alkynes undergo hydroboration-oxidation to form aldehydes through anti-Markovnikov addition [20] [21]. The reaction begins with concerted syn addition of dialkylborane across the triple bond, with boron adding to the less substituted carbon atom [20]. Subsequent oxidation with alkaline hydrogen peroxide replaces the boron-carbon bond with a carbon-oxygen bond, initially forming an enol that rapidly tautomerizes to the corresponding aldehyde [20] [21].

This transformation represents a valuable method for converting terminal alkynes to aldehydes with excellent regioselectivity [20]. The use of bulky disubstituted boranes such as disiamylborane prevents over-addition and ensures clean conversion to the desired carbonyl products [21].

Transformation TypeStarting MaterialKey ReagentProductMechanismYield Range (%)
AlkylationTerminal alkyneNaNH₂, then RXInternal alkyneSN2 with acetylide anion70-95
Click ChemistryTerminal alkyne + azideCu(I) catalyst1,2,3-Triazole1,3-Dipolar cycloaddition80-98
Hydroboration-OxidationTerminal alkyneBH₃, then H₂O₂/OH⁻Aldehyde/ketoneAnti-Markovnikov addition60-85
Sonogashira CouplingTerminal alkyne + aryl halidePd(0) + Cu(I) catalystsAryl/vinyl alkyneCross-coupling75-95
HydrogenationInternal/terminal alkyneH₂ + metal catalystAlkene/alkaneSyn addition85-99

Oxidation and Reduction Pathways

The alkyne functionality in 2-(Thiazol-2-yl)but-3-yn-2-ol undergoes various oxidation and reduction transformations that can be controlled through careful selection of reagents and reaction conditions [22] [23] [24].

Oxidative Cleavage Reactions

Strong oxidizing agents such as ozone or basic potassium permanganate cleave the triple bond to generate carboxylic acid products [23] [24] [25]. Ozonolysis proceeds through initial formation of a molozonide intermediate, followed by rearrangement to a stable ozonide that undergoes reductive workup to yield carboxylic acids [22]. The reaction mechanism involves three distinct steps: ozone attack, ozonide formation, and hydrolytic cleavage [22].

Permanganate oxidation under basic conditions similarly results in complete cleavage of the triple bond [23] [24]. The reaction proceeds through electron transfer mechanisms and requires careful pH control to ensure complete oxidation to carboxylic acids rather than partial oxidation products [23].

Gentle Oxidation Pathways

Under milder oxidative conditions, alkynes can form vicinal dicarbonyls without complete bond cleavage [23] [24]. Neutral permanganate solutions enable this transformation, contrasting with the basic conditions required for alkene oxidation to vicinal diols [23]. These gentle oxidation conditions preserve the carbon skeleton while introducing carbonyl functionality.

Recent developments in alkyne oxidation include novel approaches such as 1,1-oxycarbonation using sequential borylation, carbon migration, and oxidation with Oxone [26]. This methodology provides access to ketones through regioselective functionalization of terminal alkynes [26].

Selective Reduction Transformations

Alkyne reduction can be controlled to yield either alkenes or alkanes depending on the catalyst and conditions employed [27] [28] [29]. Complete hydrogenation using palladium on carbon reduces the triple bond to an alkane through syn addition of hydrogen [28] [29] [30].

Partial reduction to alkenes can be achieved using two distinct approaches that provide complementary stereochemical outcomes [27] [28] [29]. The Lindlar catalyst, consisting of palladium deposited on calcium carbonate and deactivated with lead acetate and quinoline, enables selective reduction to cis-alkenes [28] [29] [31]. This "poisoned" catalyst prevents over-reduction and maintains syn stereochemistry throughout the addition process [31].

Alternatively, dissolving metal reduction using sodium or lithium in liquid ammonia produces trans-alkenes through a radical mechanism [28] [29] [31]. The reaction proceeds via initial electron transfer to form a radical anion, followed by protonation and a second electron transfer to generate a vinyl anion that undergoes final protonation [28] [29].

Reaction TypeReagentProductSelectivityTypical ConditionsMechanism
OzonolysisO₃, then workupCarboxylic acidsComplete cleavageLow temperature, then aqueous workupCycloaddition then cleavage
Permanganate OxidationKMnO₄ (basic)Carboxylic acidsComplete cleavageBasic aqueous solution, heatElectron transfer oxidation
Lindlar ReductionH₂ + Pd/CaCO₃ (poisoned)Cis-alkeneStereoselective (cis)Room temperature, H₂ atmosphereSurface catalysis (syn)
Dissolving Metal ReductionNa or Li in NH₃Trans-alkeneStereoselective (trans)-33°C, liquid NH₃Electron transfer (anti)
Complete HydrogenationH₂ + Pd/CAlkaneNon-selectiveRoom temperature, H₂ pressureSurface catalysis (syn)

Cross-Coupling and Cycloaddition Reactions

The terminal alkyne functionality in 2-(Thiazol-2-yl)but-3-yn-2-ol participates in numerous cross-coupling and cycloaddition reactions that enable the construction of complex molecular architectures [32] [33] [34].

Sonogashira Cross-Coupling

The Sonogashira coupling reaction represents one of the most important methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [33] [35] [34]. This palladium-catalyzed transformation employs a cooperative catalyst system consisting of a palladium complex and a copper co-catalyst [33] [34].

The reaction mechanism involves two independent catalytic cycles [34]. The palladium cycle begins with oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the copper acetylide complex and reductive elimination to form the coupled product [34] [36]. The copper cycle involves formation of the copper acetylide from the terminal alkyne and regeneration of the copper halide [34] [37].

The Sonogashira reaction proceeds under mild conditions, often at room temperature, making it suitable for the synthesis of complex molecules containing sensitive functional groups [35] [37]. The reaction has found extensive applications in pharmaceuticals, nanomaterials, and natural product chemistry [34] [37].

Suzuki-Miyaura Coupling with Alkynyl Boranes

Alkynyl organoboranes serve as effective coupling partners in Suzuki-Miyaura cross-coupling reactions [38] [39] [40]. These reactions enable the formation of carbon-carbon bonds between alkynyl boranes and various electrophiles under basic conditions [38] [41].

The Suzuki coupling mechanism follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [41] [42]. The reaction offers several advantages, including mild reaction conditions, wide substrate scope, and the use of environmentally benign organoboron reagents [41].

Cycloaddition Reactions

Terminal alkynes participate in various cycloaddition reactions that construct cyclic products with high atom economy [43] [44] [45]. The most prominent examples include 1,3-dipolar cycloadditions and Diels-Alder reactions.

1,3-Dipolar Cycloadditions

Alkynes serve as excellent dipolarophiles in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles including azides, nitrile oxides, and azomethine ylides [44] [45] [46]. These reactions typically proceed through concerted mechanisms to form five-membered heterocycles [44] [45].

The azide-alkyne cycloaddition, particularly in its copper-catalyzed variant, has gained tremendous importance as a bioorthogonal reaction [44] [19]. The reaction provides access to 1,2,3-triazoles with excellent regioselectivity and functional group tolerance [46] [19].

Nickel-catalyzed azide-alkyne cycloadditions offer complementary reactivity to copper systems, providing excellent regio- and chemoselectivity control [46]. The mechanism involves formation of a nickellacyclopropene intermediate through oxidative addition, followed by carbon-nitrogen coupling with the azide [46].

Diels-Alder Reactions

Alkynes can serve as dienophiles in Diels-Alder reactions with conjugated dienes [47] [48] [49]. The [4+2] cycloaddition involves the reaction of four π-electrons from the diene with two π-electrons from the alkyne dienophile [47] [48].

When alkynes participate as dienophiles, only one π-bond reacts while the other remains intact, resulting in cyclohexadiene products containing a residual double bond [49]. The presence of electron-withdrawing groups on the alkyne enhances its dienophile reactivity [49].

Alkyne Trimerization

Three alkyne units can undergo [2+2+2] cycloaddition to form benzene derivatives through transition metal catalysis [50]. This transformation provides access to polysubstituted aromatic compounds with excellent atom economy [50]. The reaction proceeds through metallacyclopentadiene intermediates and requires careful control of regioselectivity for unsymmetrical alkynes [50].

Reaction NameCoupling PartnersCatalyst SystemProductCycloaddition TypeStereochemistryAtom Economy
Sonogashira CouplingAlkyne + Aryl/Vinyl halidePd(0) + Cu(I)Conjugated alkyneCross-couplingRetainedModerate
Suzuki-Miyaura (alkynyl)Alkynyl borane + HalidePd(0) + BaseConjugated alkyneCross-couplingRetainedModerate
Copper-Catalyzed ClickAlkyne + AzideCu(I) salt1,2,3-Triazole[3+2]RegioselectiveHigh
Diels-Alder (alkyne)Alkyne + DieneThermal or Lewis acidCyclohexadiene[4+2]StereospecificHigh
Alkyne TrimerizationThree alkyne unitsTransition metal (Co, Ni)Benzene derivative[2+2+2]VariableVery High

XLogP3

0.6

Dates

Modify: 2023-08-16

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